2-Bromothiazole

描述

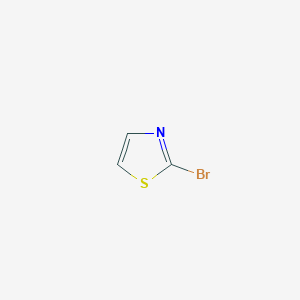

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNS/c4-3-5-1-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNZFHIEDZEUQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062805 | |

| Record name | Thiazole, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-53-5 | |

| Record name | 2-Bromothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazole, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53KY5HU6FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromothiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-bromothiazole. It is intended to be a valuable resource for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries who utilize this versatile heterocyclic compound as a key building block in organic synthesis. This document includes detailed data, experimental protocols, and visualizations to facilitate its practical application in a laboratory setting.

Core Physical and Chemical Properties

This compound (CAS No. 3034-53-5) is a halogenated heterocyclic compound widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] Its reactivity, stemming from the presence of the bromine atom on the thiazole (B1198619) ring, makes it a valuable precursor for a variety of chemical transformations.[1][3]

Physical Properties

This compound is typically a colorless to light yellow or orange-brown liquid with a pungent odor.[1][2] It is important to note that this compound is air and heat sensitive and should be stored under appropriate conditions to maintain its purity and stability.[4]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃H₂BrNS | [1][2][5] |

| Molecular Weight | 164.02 g/mol | [2][5] |

| Appearance | Colorless to light yellow/orange-brown liquid | [1][2][3] |

| Density | 1.82 g/mL at 25 °C | [1][6] |

| Boiling Point | 171 °C | [1][6] |

| Refractive Index (n20/D) | 1.593 | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents | [2] |

| Storage Temperature | 2-8°C | [1] |

Chemical and Spectroscopic Properties

The chemical properties of this compound are defined by the thiazole ring and the reactive bromine atom. It is a stable compound under normal temperatures and pressures.[2][7]

Table 2: Chemical and Spectroscopic Identifiers

| Property | Value | References |

| CAS Number | 3034-53-5 | [1][2][7] |

| EINECS Number | 221-229-4 | [2] |

| InChI | InChI=1S/C3H2BrNS/c4-3-5-1-2-6-3/h1-2H | [2][5] |

| InChIKey | RXNZFHIEDZEUQM-UHFFFAOYSA-N | [2][5] |

| Canonical SMILES | C1=CSC(=N1)Br | [2][5] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.59 (d, J=3.4 Hz, 1H), 7.35 (d, J=3.4 Hz, 1H) | [8] |

| ¹³C NMR (CDCl₃) | δ 123.0, 136.1, 143.1 | [9] |

Reactivity and Applications

This compound serves as a crucial intermediate in the synthesis of a wide array of more complex molecules. The bromine atom can be readily displaced or involved in coupling reactions, making it a versatile building block.

Key applications include:

-

Pharmaceutical Synthesis : It is a precursor for various biologically active molecules, including antibiotics and anticholinergic drugs.[3][6][10] It is used in the development of novel antimicrobial agents to combat resistant strains.[3]

-

Agrochemical Development : this compound is utilized in the formulation of fungicides and herbicides.[2][3]

-

Organic Synthesis : It is a starting material for preparing compounds such as 2-acetylthiazole, 2-cyanothiazole, and various substituted thiazoles.[1][6] It can be used to generate thiazole Grignard reagents and thiazolyllithium compounds.[6][10]

-

Materials Science : This compound finds use in the production of specialty polymers and materials.[3]

Experimental Protocols

Synthesis of this compound from 2-Aminothiazole (B372263)

A common and effective method for the synthesis of this compound is through the diazotization of 2-aminothiazole followed by a Sandmeyer-type reaction.

Experimental Procedure:

-

Diazotization:

-

Dissolve 2-aminothiazole (0.25 mol) in 150 mL of 45% sulfuric acid in a 500 mL reaction flask and stir until fully dissolved.[6]

-

Cool the mixture to 2 °C.[6]

-

Slowly add 50 mL of 65% concentrated nitric acid dropwise, ensuring the internal temperature does not exceed 10 °C.[6][9]

-

Subsequently, add 50 mL of a 5 mol/L sodium nitrite (B80452) solution dropwise, maintaining the temperature below 7 °C.[6]

-

Continue stirring for 1 hour after the addition is complete.[6]

-

-

Bromination:

-

In a separate flask, prepare a solution of sodium bromide (74 g) and copper sulfate (B86663) (40 g) in 200 mL of water.[6]

-

Slowly add the previously prepared diazonium salt solution to this mixture, controlling the temperature at 6 °C over approximately 1.5 hours.[6]

-

-

Work-up and Purification:

-

After cooling, adjust the pH of the reaction mixture to 6-7 using a 20% sodium hydroxide (B78521) solution.[6][10]

-

Perform hydrodistillation to collect the aqueous solution containing this compound.[6][10]

-

Finally, purify the product by vacuum distillation, collecting the fraction at 71-73 °C / 2.4 kPa to yield this compound.[6][10]

Visualized Experimental Workflow

The following diagram illustrates the synthesis process of this compound from 2-aminothiazole.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazards : It is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[2][7][11][12]

-

Precautionary Measures :

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[7][12]

-

Ensure adequate ventilation and work in a well-ventilated area or under a fume hood.[7]

-

Keep away from open flames, hot surfaces, and sources of ignition.[7][11]

-

Store in a dry, cool, and well-ventilated place in a tightly closed container.[7][11]

-

-

Incompatible Materials : Strong oxidizing agents.[7]

-

Hazardous Decomposition Products : Under fire conditions, it may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and sulfur oxides.[7]

This technical guide provides a solid foundation for understanding and working with this compound. For further details, it is always recommended to consult the relevant Safety Data Sheets (SDS) and peer-reviewed literature.

References

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound | C3H2BrNS | CID 76430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 3034-53-5 [m.chemicalbook.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. This compound(3034-53-5) 1H NMR spectrum [chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. This compound | 3034-53-5 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

2-Bromothiazole: A Core Heterocycle for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-bromothiazole, a pivotal heterocyclic building block in modern medicinal chemistry. We will explore its fundamental properties, synthesis, and its critical role in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, alongside visualizations of its application in modulating key cellular signaling pathways.

Core Properties of this compound

This compound is a substituted thiazole, a five-membered aromatic ring containing both sulfur and nitrogen. The presence of the bromine atom at the 2-position provides a versatile synthetic handle for a variety of cross-coupling reactions, making it an invaluable starting material for the synthesis of more complex molecules.

| Property | Value | Reference |

| CAS Number | 3034-53-5 | [cite] |

| Molecular Formula | C₃H₂BrNS | [cite] |

| Molecular Weight | 164.02 g/mol | [cite] |

| Appearance | Colorless to light yellow liquid | [cite] |

| Boiling Point | 171 °C | [cite] |

| Density | 1.82 g/mL at 25 °C | [cite] |

| Refractive Index (n20/D) | 1.593 | [cite] |

Synthesis and Key Reactions

The synthesis of this compound and its subsequent use in palladium-catalyzed cross-coupling reactions are fundamental techniques for drug discovery programs.

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of this compound involves the Sandmeyer-type reaction of 2-aminothiazole. This procedure has been optimized to avoid the use of elemental bromine.

Materials:

-

2-Aminothiazole

-

Phosphoric Acid (H₃PO₄, 85%)

-

Nitric Acid (HNO₃, concentrated)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O)

-

Sodium Bromide (NaBr)

-

Potassium Hydroxide (B78521) (KOH) or Sodium Carbonate (Na₂CO₃)

-

Diethyl ether (Et₂O)

-

Magnesium Sulfate (MgSO₄)

-

Deionized Water (H₂O)

Procedure:

-

Diazotization: 2-Aminothiazole is dissolved in phosphoric acid and cooled to approximately 5°C. Concentrated nitric acid is added slowly, maintaining a low temperature. A solution of sodium nitrite in water is then added dropwise, which generates the diazonium salt. This reaction is exothermic and produces nitrous oxide, so careful temperature control is crucial. The resulting solution is stirred for an hour at 0-5°C.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(II) sulfate and sodium bromide in water is prepared and cooled. The previously prepared "diazo solution" is then added slowly to this mixture, keeping the temperature below 8°C. This catalyzes the replacement of the diazonium group with a bromine atom. The mixture is stirred for several hours and then allowed to warm to room temperature overnight.

-

Workup and Purification: The reaction mixture is neutralized, typically with potassium hydroxide or sodium carbonate. The product is then isolated via steam distillation. The organic layer of the distillate is separated, dried with a drying agent like magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound as a pale yellow oil.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound Derivatives

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. This compound and its derivatives are excellent substrates for this reaction, allowing for the introduction of various aryl and heteroaryl groups, a common strategy in the synthesis of kinase inhibitors.

Materials:

-

This compound derivative (e.g., 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide)

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, DMF, Toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a Schlenk flask or microwave vial under an inert atmosphere, the this compound derivative, the arylboronic acid (typically 1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%) are combined.

-

Solvent Addition: Anhydrous solvent is added via syringe.

-

Reaction: The mixture is heated (typically to 80-120 °C) and stirred for 2-24 hours. The progress of the reaction is monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 2-arylthiazole derivative.

Spectroscopic Profile of 2-Bromothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-bromothiazole, a key building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for this compound is C₃H₂BrNS, with a molecular weight of approximately 164.02 g/mol . The spectroscopic data presented below has been compiled from various sources and is summarized for ease of reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound typically exhibits two doublets in the aromatic region, corresponding to the two protons on the thiazole (B1198619) ring.

| Proton | Chemical Shift (δ) in CDCl₃ (ppm) [1][2] | Chemical Shift (δ) in CCl₄ (ppm) [2] | Coupling Constant (J) (Hz) [2] |

| H-5 | 7.61 | 7.59 | 3.6 |

| H-4 | 7.31 | 7.35 | 3.6 |

¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) [1] |

| C-2 | 136.1 |

| C-4 | 143.1 |

| C-5 | 123.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by vibrations of the thiazole ring.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1500-1400 | C=C and C=N stretching (thiazole ring) |

| ~1300-1000 | C-H in-plane bending |

| Below 1000 | C-H out-of-plane bending, C-Br stretch |

Note: Specific peak values can be found on spectral databases such as ChemicalBook.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z | Proposed Fragment | Notes |

| 163/165 | [C₃H₂BrNS]⁺ | Molecular ion peak (M⁺), showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br). |

| 84 | [C₃H₂NS]⁺ | Loss of bromine radical. |

| 58 | [C₂H₂S]⁺ | Fragmentation of the thiazole ring. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: The spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Set the spectral width to cover the expected range for aromatic carbons (e.g., 0-160 ppm).

-

A longer acquisition time and a higher number of scans are typically required due to the low natural abundance of ¹³C.

-

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a drop of liquid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Instrumentation: Use a mass spectrometer with an EI source.

-

Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-200).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern of bromine should be clearly visible for any bromine-containing fragments.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the proposed electron ionization fragmentation pathway for this compound.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromothiazole is a pivotal heterocyclic building block in the synthesis of a myriad of biologically active molecules, agrochemicals, and materials.[1] Its versatile reactivity, stemming from the electronically distinct positions on the thiazole (B1198619) ring and the presence of a reactive bromine atom, allows for diverse functionalization. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its application in drug development and materials science. Detailed experimental protocols for key transformations, quantitative data for representative reactions, and an analysis of its stability under various stress conditions are presented.

Reactivity of this compound

The reactivity of this compound is dominated by the chemistry of the C-Br bond at the electron-deficient C2 position of the thiazole ring. This position is susceptible to a variety of transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of C-C and C-N bonds involving this compound. These reactions offer a high degree of functional group tolerance and typically proceed with excellent yields.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a variety of aryl or vinyl boronic acids or esters. This reaction is widely used for the synthesis of 2-arylthiazole derivatives, which are common motifs in pharmaceuticals.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound Derivatives

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | DMF | 110 | 78 |

| 4 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 85 |

Note: Yields are based on reactions with analogous bromothiazole substrates and may require optimization for this compound.[2][3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, yielding 2-alkynylthiazoles. This reaction is invaluable for introducing alkynyl moieties that can serve as handles for further transformations or as components of conjugated systems.[4][5]

Table 2: Representative Sonogashira Coupling Reactions of Bromo-Heterocycles

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | Reflux | 83 |

| 3 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 88 |

| 4 | Ethynylbenzene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | Toluene | 80 | 92 |

Note: Yields are based on reactions with analogous bromo-heterocyclic substrates and may require optimization for this compound.[4][6]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a dry Schlenk tube under an inert atmosphere, add the this compound (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (2-10 mol%).

-

Add the anhydrous, degassed solvent (e.g., DMF or THF) followed by the amine base (e.g., Et₃N or i-Pr₂NH, 2-3 equivalents).

-

Add the terminal alkyne (1.1-1.5 equivalents) via syringe.

-

Stir the reaction mixture at the desired temperature (room temperature to 100 °C) for the required time (typically 3-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.[4]

Catalytic Cycle for Sonogashira Coupling

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between this compound and a wide range of primary and secondary amines. This reaction is crucial for the synthesis of 2-aminothiazole (B372263) derivatives, which are prevalent in medicinal chemistry.[7]

Table 3: Representative Buchwald-Hartwig Amination of Bromo-Heterocycles

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 88 |

| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 100 | 92 |

| 4 | Indole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 110 | 85 |

Note: Yields are based on reactions with analogous bromo-heterocyclic substrates and may require optimization for this compound.[8][9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine (B1218219) ligand (e.g., BINAP, 1.5-4 mol%).

-

Add the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equivalents).

-

Evacuate and backfill the tube with an inert atmosphere.

-

Add a solution of this compound (1.0 mmol) and the amine (1.2 mmol) in the anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (4-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.[10]

Catalytic Cycle for Buchwald-Hartwig Amination

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the thiazole ring facilitates nucleophilic aromatic substitution (SNAr) at the C2 position. Strong nucleophiles can displace the bromide ion, particularly at elevated temperatures.

Table 4: Representative Nucleophilic Aromatic Substitution Reactions of this compound

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Sodium methoxide | - | Methanol | Reflux | Moderate |

| 2 | Sodium thiophenoxide | - | DMF | 100 | Good |

| 3 | Piperidine | K₂CO₃ | DMSO | 120 | Good |

| 4 | Sodium azide | - | DMF | 100 | Moderate |

Note: Yields are qualitative and depend on the specific reaction conditions and the nucleophilicity of the reagent.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

In a sealed tube, dissolve this compound (1.0 mmol) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

-

Add the nucleophile (1.2-1.5 equivalents). If the nucleophile is not an anion, a base (e.g., K₂CO₃ or NaH, 2.0 equivalents) may be required.

-

Heat the reaction mixture to the desired temperature (typically 100-150 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate.

-

Purify the crude product by crystallization or column chromatography.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Stability of this compound

The stability of this compound is a critical consideration in its storage, handling, and application in multi-step syntheses. Like many halogenated heterocyclic compounds, it can be susceptible to degradation under certain conditions. Forced degradation studies are essential to identify potential degradation products and establish stable storage and reaction conditions.[1][11]

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.

Table 5: Typical Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours |

| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours |

| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24 hours |

| Thermal Degradation | Solid State | 105 °C | 48 hours |

| Photolytic Degradation | UV light (254 nm) and visible light | Room Temperature | As required |

Note: These are general conditions and may need to be optimized for this compound to achieve a target degradation of 5-20%.[1]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively reported, analogous brominated and thiazole-containing compounds suggest the following potential routes of degradation:

-

Hydrolysis: Under acidic or basic conditions, the C-Br bond may undergo hydrolysis to yield 2-hydroxythiazole. The thiazole ring itself could also be susceptible to cleavage under harsh hydrolytic conditions.

-

Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones, or even ring-opened products.

-

Photodegradation: Exposure to UV or visible light can induce homolytic cleavage of the C-Br bond, leading to the formation of radical species. These radicals can then participate in a variety of subsequent reactions, including dimerization or reaction with solvents.[12]

-

Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the release of HBr and the formation of polymeric materials or other degradation products.[13][14]

Workflow for a Forced Degradation Study

Stability-Indicating HPLC Method

A crucial aspect of stability studies is the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate the parent compound from all potential degradation products.

Table 6: Example of a Stability-Indicating HPLC Method

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Note: This is a general method and must be optimized and validated for the specific analysis of this compound and its degradation products.[15][16]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions provides access to a wide array of functionalized thiazole derivatives. A thorough understanding of its reactivity and stability is paramount for its effective utilization in the development of new pharmaceuticals and materials. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute synthetic strategies and to ensure the quality and stability of their intermediates and final products. Further investigation into the specific degradation products of this compound would be beneficial for a more complete understanding of its stability profile.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 11. researchgate.net [researchgate.net]

- 12. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cetjournal.it [cetjournal.it]

- 15. researchgate.net [researchgate.net]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and drug development. Its discovery and the subsequent elucidation of its synthetic pathways marked a significant milestone in organic chemistry, paving the way for the development of essential medicines and functional materials. This technical guide provides a comprehensive overview of the seminal discoveries, key synthetic methodologies, and the historical significance of thiazole compounds.

Early Discoveries and the Hantzsch Synthesis: The Birth of Thiazole Chemistry

The history of thiazole chemistry began in the late 19th century. In 1887, Arthur Hantzsch reported the first synthesis of a thiazole derivative, a landmark achievement that introduced a versatile method for constructing this heterocyclic ring. The Hantzsch thiazole synthesis , a condensation reaction between an α-halocarbonyl compound and a thioamide, remains a fundamental and widely used method for preparing thiazole derivatives.[1]

The general mechanism of the Hantzsch synthesis involves the initial formation of an intermediate by the reaction of the α-haloketone and the thioamide, followed by a cyclization and dehydration to yield the aromatic thiazole ring.

Key Historical Syntheses

One of the earliest detailed procedures for a Hantzsch-type synthesis is the preparation of 2,4-dimethylthiazole (B1360104) . An early and reliable method involves the reaction of acetamide (B32628) with phosphorus pentasulfide to generate thioacetamide (B46855) in situ, which then reacts with chloroacetone (B47974).[2]

Another pivotal early synthesis is that of 2-amino-4-methylthiazole (B167648) , which can be prepared by the reaction of thiourea (B124793) and chloroacetone. This synthesis was crucial for the later development of sulfa drugs.[3]

Expanding the Synthetic Repertoire: The Cook-Heilbron Synthesis

In 1947, Alan H. Cook, Sir Ian Heilbron, and A.L. Levy described a novel route to 5-aminothiazoles, a class of compounds that were previously difficult to access. The Cook-Heilbron thiazole synthesis involves the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds.[4] This method provided a significant expansion of the synthetic toolkit for thiazole chemistry and opened up new avenues for the exploration of their chemical and biological properties.[4]

Their initial work detailed the formation of 5-amino-2-benzylthiazole and 5-amino-4-carbethoxy-2-benzylthiazole.[4]

Thiazoles in Nature and Medicine: From Vitamins to Wonder Drugs

The significance of the thiazole ring was profoundly amplified by its discovery in crucial biologically active molecules.

-

Thiamine (B1217682) (Vitamin B1): The elucidation of the structure of thiamine in the 1930s revealed the presence of a thiazole moiety. This discovery was a major step in understanding the role of vitamins in human health and disease.

-

Penicillin: The structural determination of penicillin, a revolutionary antibiotic, identified a saturated thiazole ring, known as a thiazolidine ring , fused to a β-lactam ring. This discovery highlighted the importance of thiazole-related structures in the development of life-saving drugs.

-

Sulfathiazole (B1682510): As one of the early and most effective sulfa drugs, sulfathiazole played a critical role in combating bacterial infections before the widespread availability of penicillin. Its synthesis, relying on the availability of 2-aminothiazole, demonstrated the practical application of the foundational synthetic methods.

Quantitative Data of Early Thiazole Compounds

The following table summarizes the physical properties of thiazole and some of its simple, early-synthesized derivatives.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Thiazole | C₃H₃NS | 85.13 | - | 116-118 | 1.199 | 1.537 |

| 2,4-Dimethylthiazole | C₅H₇NS | 113.18 | - | 143-145 | 1.056 (25 °C) | 1.509 |

| 4-Methylthiazole | C₄H₅NS | 99.15 | - | 133-134 | 1.09 (25 °C) | 1.524 |

| 2-Aminothiazole | C₃H₄N₂S | 100.14 | 91-93 | - | - | - |

Detailed Experimental Protocols

Historical Synthesis of 2,4-Dimethylthiazole

This procedure is based on an early method reported in Organic Syntheses.[2]

Materials:

-

Dry benzene

-

Finely divided acetamide

-

Powdered phosphorus pentasulfide

-

Chloroacetone

-

Water

-

5 N Sodium hydroxide (B78521) or potassium hydroxide

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

In a 2-L round-bottomed flask equipped with a reflux condenser, place 200 mL of dry benzene.

-

Quickly prepare a mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide and immediately transfer it to the flask.

-

Add 20 mL of a mixture of 400 mL (4.97 moles) of chloroacetone and 150 mL of dry benzene.

-

Start the exothermic reaction by careful heating in a water bath. Once the reaction begins, remove the water bath.

-

Gradually introduce the remainder of the chloroacetone-benzene mixture through the reflux condenser.

-

After the addition is complete and the reaction subsides, reflux the mixture on a water bath for 30 minutes.

-

Add about 750 mL of water with shaking. After 30 minutes, pour the mixture into a separatory funnel and discard the upper reddish layer.

-

Make the lower layer alkaline with 5 N sodium hydroxide or potassium hydroxide.

-

Extract the separated crude thiazole with ether. Extract the aqueous lower layer with five 120-mL portions of ether.

-

Combine the ethereal extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the ether by distillation from a steam bath.

-

Fractionally distill the residual oil at atmospheric pressure, collecting the fraction boiling at 140–150°C.

-

Redistill the collected fraction to yield 2,4-dimethylthiazole boiling at 143–145°C. The reported yield is 210–230 g.[5]

Historical Synthesis of 2-Amino-4-methylthiazole

This procedure is based on an early method reported in Organic Syntheses.[3]

Materials:

-

Thiourea

-

Water

-

Chloroacetone

-

Solid sodium hydroxide

-

Ether

Procedure:

-

Suspend 76 g (1 mole) of thiourea in 200 cc. of water in a 500-cc. flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

-

With stirring, run in 92.5 g (1 mole) of chloroacetone over thirty minutes. The temperature will rise as the thiourea dissolves.

-

Reflux the resulting yellow solution for two hours.

-

Cool the mixture and, with continuous stirring, add 200 g of solid sodium hydroxide while cooling.

-

Separate the upper, oily layer in a separatory funnel and extract the aqueous layer three times with a total of 300 cc. of ether.

-

Combine the dark red oil with the ethereal extract, dry the solution over 30 g of solid sodium hydroxide, and filter.

-

Remove the ether by distillation from a steam bath.

-

Distill the remaining oil under reduced pressure, collecting the fraction of 2-amino-4-methylthiazole at 130–133°/18 mm. The yield of the product, which melts at 44–45°C, is 80–85.5 g (70–75% of the theoretical amount).[3]

Visualizing the History and Synthesis of Thiazoles

Caption: A timeline of key discoveries in the history of thiazole compounds.

Caption: The general workflow of the Hantzsch thiazole synthesis.

Caption: Structural relationship of the thiazole core to key bioactive molecules.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-bromothiazole, a pivotal heterocyclic building block in medicinal chemistry and materials science. This document details established synthetic protocols, thorough characterization data, and visual workflows to ensure reproducibility and facilitate its application in research and development. This compound serves as a crucial intermediate in the preparation of a variety of bioactive molecules, including antibiotics and kinase inhibitors.[1]

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Sandmeyer reaction, which utilizes the readily available 2-aminothiazole (B372263) as a starting material.[2] An alternative, though less common, approach involves the direct bromination of thiazole.[3]

Primary Synthetic Route: Sandmeyer Reaction

The Sandmeyer reaction offers a reliable pathway to this compound, involving the diazotization of 2-aminothiazole followed by a copper(I) bromide-mediated displacement of the diazonium group.[4][5] This method is favored for its good yields and scalability.[2]

This protocol is adapted from established literature procedures.[1][6]

Materials:

-

2-Aminothiazole

-

45% Sulfuric Acid (H₂SO₄)

-

65% Concentrated Nitric Acid (HNO₃)

-

5 M Sodium Nitrite (B80452) (NaNO₂) solution

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Bromide (NaBr)

-

20% Sodium Hydroxide (NaOH) solution

-

Magnesium Sulfate (MgSO₄)

-

Diethyl ether (Et₂O)

Procedure:

-

Diazotization:

-

In a 500 mL reaction flask, dissolve 0.25 mol of 2-aminothiazole in 150 mL of 45% sulfuric acid with stirring until a clear solution is obtained.[1]

-

Cool the mixture to 2 °C in an ice-salt bath.

-

Slowly add 50 mL of 65% concentrated nitric acid dropwise, ensuring the internal temperature does not exceed 10 °C.[1]

-

Subsequently, add 50 mL of 5 M sodium nitrite solution dropwise, maintaining the temperature below 7 °C.[1]

-

After the addition is complete, continue stirring for 1 hour at 0-5 °C.[6]

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of 41.02 g (0.1643 mol) of CuSO₄·5H₂O and 73.39 g (0.7133 mol) of NaBr in 180 mL of water and cool it to 6 °C.[6]

-

Slowly add the previously prepared diazonium salt solution to the copper(I) bromide solution over 90 minutes, keeping the temperature below 8 °C.[6] Vigorous gas evolution (N₂) will be observed.

-

Stir the resulting green solution at 0-7 °C for at least 6 hours, then allow it to warm to room temperature overnight.[6]

-

-

Work-up and Purification:

-

Carefully neutralize the reaction mixture to a pH of 6-7 with a 20% NaOH solution.[1]

-

Subject the mixture to steam distillation. Collect the distillate until it is no longer turbid (approximately 500 mL).[6]

-

Separate the organic layer from the initial 200 mL of the distillate.[6] Extract the remaining aqueous distillate with diethyl ether (3 x 50 mL).[6]

-

Combine all organic fractions, wash with brine (25 mL), and dry over anhydrous magnesium sulfate.[6]

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation, collecting the fraction at 71-73 °C/2.4 kPa to yield pure this compound as a pale yellow oil.[1] An expected yield is approximately 86%.[6]

-

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following section details the expected analytical data.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₂BrNS | [7] |

| Molecular Weight | 164.02 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [8][9] |

| Boiling Point | 171 °C (lit.) | [7] |

| Density | 1.82 g/mL at 25 °C (lit.) | [7] |

| Refractive Index (n20/D) | 1.593 (lit.) | [7] |

| CAS Number | 3034-53-5 |

Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment | Reference |

| ¹H NMR | CDCl₃ | 7.61 (d) | J = 3.56 Hz | H-4 | [6] |

| 7.31 (d) | J = 3.56 Hz | H-5 | [6] | ||

| ¹³C NMR | CDCl₃ | 143.1 | C-2 | [6] | |

| 136.1 | C-4 | [6] | |||

| 123.0 | C-5 | [6] |

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peaks ([M]⁺ and [M+2]⁺) will appear at m/z values of approximately 163 and 165, with a relative intensity ratio of nearly 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[10]

The IR spectrum provides information about the functional groups present. Key vibrational frequencies for this compound are expected in the following regions:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretching | 3100 - 3000 |

| C=N stretching | 1650 - 1550 |

| C=C stretching | 1500 - 1400 |

| C-Br stretching | 700 - 500 |

Note: Specific peak positions can be found by referencing spectral databases.[11]

Characterization Workflow Diagram

Caption: Standard workflow for the characterization of synthesized this compound.

Applications in Research and Development

This compound is a versatile reagent in organic synthesis.[1] It is a precursor for the synthesis of various substituted thiazoles through reactions such as N-arylation, cyanation, and metal-catalyzed cross-coupling reactions. These derivatives are integral to the development of new pharmaceuticals, including cyclin-dependent kinase inhibitors for cancer therapy and anti-inflammatory agents.[1] Furthermore, this compound is used in the synthesis of materials with interesting electronic properties.

References

- 1. This compound | 3034-53-5 [chemicalbook.com]

- 2. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]

- 3. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. guidechem.com [guidechem.com]

- 7. 2-溴噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. guidechem.com [guidechem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound(3034-53-5) IR Spectrum [m.chemicalbook.com]

Fundamental reactions of 2-Bromothiazole

An In-Depth Technical Guide to the Fundamental Reactions of 2-Bromothiazole for Researchers, Scientists, and Drug Development Professionals.

The this compound scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the synthesis of complex molecular architectures. Its unique electronic properties and defined points of reactivity make it an invaluable building block in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the fundamental reactions of this compound, with a focus on palladium-catalyzed cross-coupling reactions and metal-halogen exchange. For each reaction, a summary of quantitative data, a detailed experimental protocol, and a visual representation of the mechanism or workflow are provided to facilitate practical application in a research and development setting.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, pairing this compound with a variety of boronic acids or esters. This reaction is favored for its mild conditions and tolerance of a wide range of functional groups.

Quantitative Data for Suzuki-Miyaura Coupling of Bromothiazoles

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 85 | [1] |

| 3-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | DMF | 110 | 6 | 78 | [1] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Reflux | 4 | >95 | [2] |

| Arylboronic acids | Pd₂(dba)₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | Reflux | 4 | up to 99 | [2] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

-

Materials: this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (2.0 mmol), 1,4-dioxane/water (4:1, 5 mL).

-

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

-

Add the Pd(PPh₃)₄ catalyst to the flask.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.

-

Add the 1,4-dioxane/water solvent mixture via syringe.

-

Stir the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-arylthiazole.

-

Stille Coupling

The Stille coupling offers another effective method for C-C bond formation by reacting this compound with an organostannane reagent. A key advantage of this reaction is the stability and functional group tolerance of the organotin reagents.

Quantitative Data for Stille Coupling of this compound Analogues

| Coupling Partner | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Organostannane | Pd(PPh₃)₄ | Toluene | 100 | 12-24 | 71-94 | [1] |

| Enol triflate | Pd(dppf)Cl₂·DCM, CuI | DMF | 40 | 60 | 87 | [3] |

Experimental Protocol: General Procedure for Stille Coupling

-

Materials: this compound (1.0 mmol), organostannane reagent (1.1 eq), Pd(PPh₃)₄ (0.05 mmol), anhydrous toluene (5 mL).

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine this compound and the palladium catalyst in anhydrous toluene.

-

Add the organostannane reagent via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with an aqueous solution of KF to remove tin byproducts, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.[4]

-

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene.[5] It is a powerful tool for the synthesis of substituted alkenes.

Quantitative Data for Heck Reaction of Aryl Bromides

| Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Styrene | Pd-complex 6 (2 mol%) | K₂CO₃ | DMF | 60 | 12 | >95 | |

| n-Butyl acrylate | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 16 | 98 |

Experimental Protocol: General Procedure for Heck Reaction

-

Materials: this compound (1.0 mmol), alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), Et₃N (1.5 mmol), anhydrous DMF (5 mL).

-

Procedure:

-

To a sealed tube, add this compound, Pd(OAc)₂, and PPh₃.

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous DMF, the alkene, and Et₃N via syringe.

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to yield the substituted alkene.

-

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[6] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[6]

Quantitative Data for Sonogashira Coupling of Aryl Bromides

| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96 | [7] |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 2 | 92 | [8] |

| Various terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Amine base | THF or DMF | RT - 80 | 2-24 | 65-92 | [1] |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Materials: this compound (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.05 mmol), Et₃N (2.0 mmol), anhydrous THF (5 mL).

-

Procedure:

-

To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

-

Purge the flask with an inert gas.

-

Add anhydrous THF, Et₃N, and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring by TLC.

-

Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] This reaction is of great importance in the synthesis of pharmaceuticals, many of which are aryl amines.[9]

Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides

| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | >90 | |

| Primary/Secondary Amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 77-87 | [1] |

| Various Amines | Pd catalyst / Bulky phosphine (B1218219) ligand | NaOtBu, K₃PO₄, or Cs₂CO₃ | Toluene or Dioxane | RT - 110 | 2-24 | High | [10][11] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Materials: this compound (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), NaOtBu (1.4 mmol), anhydrous toluene (5 mL).

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium pre-catalyst, ligand, and base.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous toluene via syringe, followed by the amine.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.[1]

-

Lithiation and Metal-Halogen Exchange

Lithiation of this compound via metal-halogen exchange provides a powerful method for the formation of a nucleophilic 2-thiazolyl anion, which can then react with a variety of electrophiles. This reaction is typically carried out at low temperatures using an organolithium reagent.

Quantitative Data for Lithiation of Bromothiazoles and Electrophilic Quench

| Lithiating Agent | Electrophile | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| n-BuLi | Acetaldehyde | THF | -70 | 30 min | High | [12] |

| t-BuLi | Various electrophiles | THF | -80 | 30 min | High | [12] |

| n-BuLi | TMSCl | THF | -78 | 1 h | 52 (benzylic) / 31 (bis) | [13] |

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

-

Materials: this compound (1.0 mmol), n-butyllithium (1.1 mmol, solution in hexanes), electrophile (1.2 mmol), anhydrous THF (10 mL).

-

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the n-butyllithium solution dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Add the electrophile to the solution of the lithiated thiazole.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product by column chromatography.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stille Coupling | NROChemistry [nrochemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. scirp.org [scirp.org]

- 8. kbfi.ee [kbfi.ee]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2-Bromothiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for 2-Bromothiazole (CAS No. 3034-53-5), a versatile heterocyclic building block utilized in pharmaceutical and chemical synthesis. Due to its hazardous properties, strict adherence to the following procedures is essential to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2][3] |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation.[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2][3] |

| Flammable Liquids | 4 | H227: Combustible liquid.[3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe storage and handling.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₂BrNS |

| Molecular Weight | 164.02 g/mol |

| Appearance | Colorless to pale yellow or orange-brown liquid[4] |

| Boiling Point | 171 °C (lit.)[5] |

| Density | 1.82 g/mL at 25 °C (lit.)[5] |

| Refractive Index | n20/D 1.593 (lit.)[5] |

| Flash Point | 63 °C (145.4 °F)[2] |

| Solubility | Insoluble in water. Soluble in organic solvents like Chloroform and Dichloromethane.[4] |

Toxicological Information

While this compound is known to be an irritant, comprehensive quantitative toxicological data is limited. The toxicological properties have not been fully investigated.[2]

Table 3: Acute Toxicity Data

| Exposure Route | Result |

| Oral | No data available[1][2] |

| Dermal | No data available[1][2] |

| Inhalation | No data available[1][2] |

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[2][6]

Safe Handling and Storage

Standard Operating Procedure for Handling

Adherence to a strict handling protocol is mandatory to minimize exposure risk.

Storage Conditions

Proper storage is critical to maintain the stability and integrity of this compound.

-

Temperature: Store in a cool, dry, and well-ventilated area, with some sources recommending refrigeration (2-8°C).[4][6]

-

Incompatibilities: Store away from strong oxidizing agents.[2][6]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[2][6]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are the primary means of preventing exposure.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[2]

-

Personal Protective Equipment:

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face | Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[1][2] |

| Skin | Chemical-resistant gloves (e.g., nitrile) must be worn.[1] Wear a lab coat, and for larger quantities, consider an apron or chemical-resistant suit.[7] |

| Respiratory | If a fume hood is not available or if exposure limits are exceeded, use a NIOSH-approved full-face respirator with appropriate cartridges.[1][2] |

First Aid Measures

In the event of exposure, immediate action is required.

Table 5: First Aid Procedures

| Exposure Route | First Aid Measure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Fire-Fighting Measures

This compound is a combustible liquid.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][2] Water spray or water mist may be used to cool closed containers.[2]

-

Hazardous Combustion Products: Combustion may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and sulfur oxides.[2][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Accidental Release Measures

In the event of a spill, follow these emergency procedures.

Disposal Considerations

Waste from this compound is classified as hazardous.[4] Dispose of the chemical and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or the environment.[1][4]

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this compound. The information provided is based on currently available data and may be subject to revision.

References

- 1. echemi.com [echemi.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. This compound | C3H2BrNS | CID 76430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound CAS#: 3034-53-5 [m.chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. benchchem.com [benchchem.com]

Structural Analysis and Conformation of 2-Bromothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular structure and conformation of 2-bromothiazole, a key heterocyclic intermediate in pharmaceutical and materials science. Due to the absence of a definitive public study on its experimental gas-phase structure, this guide presents a comprehensive analysis based on high-level computational chemistry, benchmarked against experimental data for the parent compound, thiazole (B1198619). This document details the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, it outlines the established experimental protocols, such as microwave spectroscopy, that are essential for the validation of these computational findings. All quantitative data is presented in structured tables for clarity, and key workflows are visualized using logical diagrams to facilitate understanding.

Introduction

This compound is a five-membered heterocyclic compound containing sulfur, nitrogen, and a bromine substituent at the 2-position. The thiazole ring is a significant scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. The presence and position of the bromine atom make this compound a versatile building block for the synthesis of more complex molecules through various cross-coupling reactions. A precise understanding of its three-dimensional structure is fundamental for structure-activity relationship (SAR) studies, rational drug design, and predicting its interactions with biological targets.

This guide focuses on the structural elucidation of this compound in its ground state. The conformation of the molecule is expected to be planar, consistent with the aromatic nature of the thiazole ring. The primary objectives of this analysis are to provide precise geometric parameters and to describe the methodologies used to obtain such data.

Computational Structural Analysis

In the absence of published experimental data from gas-phase electron diffraction or microwave spectroscopy for this compound, Density Functional Theory (DFT) calculations were performed to determine its equilibrium geometry. The methodology is designed to provide highly accurate structural parameters.

Computational Workflow

The logical workflow for the computational analysis of this compound is depicted below. This process ensures a systematic approach to obtaining a reliable molecular structure.

Solubility Profile of 2-Bromothiazole in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-bromothiazole, a key building block in pharmaceutical and organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing robust qualitative information and detailed experimental protocols to enable researchers to determine precise solubility values in their own laboratory settings.

Qualitative Solubility Summary

This compound is a colorless to pale yellow liquid that is generally soluble in a range of organic solvents and insoluble in water.[1][2] The thiazole (B1198619) ring structure contributes to its moderate polarity, influencing its miscibility with various organic media.[3][4] The following table summarizes the available qualitative solubility information for this compound.

| Solvent Class | Specific Solvents | Solubility |

| Halogenated Hydrocarbons | Chloroform, Dichloromethane | Soluble[1] |

| Ethers | Diethyl Ether | Soluble |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Acetone | Likely Soluble[3] |

| Water | Water | Insoluble[1][2] |

Note: "Likely Soluble" is inferred from the general solubility characteristics of thiazole derivatives, which tend to be soluble in polar organic solvents.[3][5][6]

Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, this section provides a detailed methodology for determining the solubility of this compound using the widely accepted equilibrium-gravimetric method. This method is straightforward, reliable, and requires standard laboratory equipment.

Principle

A saturated solution of this compound is prepared in the solvent of interest at a controlled temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining this compound is determined. From this, the solubility can be calculated and expressed in various units such as grams per 100 grams of solvent ( g/100g ) or moles per liter (mol/L).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed glass evaporating dishes or beakers

-

Analytical balance (±0.0001 g)

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the chosen organic solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).